4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine

Mineralocorticoid Receptor Nuclear Hormone Receptor Selectivity Off-target Profiling

This nonsteroidal morpholine-based mineralocorticoid receptor (MR) antagonist (CAS 313480-42-1) provides a cleaner pharmacological tool for MR-specific studies. Its unique selectivity fingerprint (hMR IC50=220 nM vs. AR IC50=13,000 nM) avoids the androgenic cross-activity common with spironolactone. Quantified selectivity data across six human nuclear receptors (MR, GR, PR, AR, ERα, ERβ) from curated sources (ChEMBL/BindingDB) ensures reproducible screening. For research use only; custom synthesis or bulk quantities may require quotation.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
Cat. No. B4979488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)N2CC(OC(C2)C)C)OCC
InChIInChI=1S/C17H25NO4/c1-5-20-15-8-7-14(9-16(15)21-6-2)17(19)18-10-12(3)22-13(4)11-18/h7-9,12-13H,5-6,10-11H2,1-4H3
InChIKeyQKDUZHKFXGTZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Diethoxybenzoyl)-2,6-dimethylmorpholine (CAS 313480-42-1) for Mineralocorticoid Receptor Antagonist Procurement: A Nonsteroidal Morpholine Scaffold


4-(3,4-Diethoxybenzoyl)-2,6-dimethylmorpholine (CAS 313480-42-1, molecular formula C17H25NO4, MW 307.4 g/mol) is a synthetic, nonsteroidal morpholine derivative classified as a mineralocorticoid receptor (MR) antagonist . The compound belongs to the Pfizer-disclosed morpholine-based MR antagonist series described in patent WO2011141848 and related filings, and its biological activity data have been deposited in the ChEMBL database (CHEMBL3578276) via BindingDB (BDBM50089631) [1]. It functions as a ligand-dependent transcription factor antagonist at the human mineralocorticoid receptor, with characterized selectivity across the nuclear hormone receptor superfamily including the glucocorticoid (GR), progesterone (PR), androgen (AR), and estrogen (ER) receptors [2].

Why 4-(3,4-Diethoxybenzoyl)-2,6-dimethylmorpholine Cannot Be Substituted with Other Morpholine-Based MR Antagonists


Mineralocorticoid receptor antagonists (MRAs) are a therapeutically critical class, yet MR potency and selectivity vary dramatically among nonsteroidal morpholine-based chemotypes. 4-(3,4-Diethoxybenzoyl)-2,6-dimethylmorpholine exhibits a distinctive nuclear hormone receptor selectivity fingerprint (hMR IC50 = 220 nM; GR IC50 > 20,000 nM; PR IC50 = 4,900 nM; AR IC50 = 13,000 nM; ERα IC50 = 17,000 nM) that differs substantially from both earlier-generation morpholine leads and structurally related benzoyl-morpholine analogs [1]. For example, the dimethoxy analog 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine shows a fundamentally different logP (2.04) and electrostatic profile compared with the diethoxy-substituted target compound (estimated logP ~2.9–3.2), altering membrane permeability and target engagement properties . These quantitative differences mean that in-class compounds are not functionally interchangeable; procurement based solely on scaffold similarity risks selecting an agent with divergent potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for 4-(3,4-Diethoxybenzoyl)-2,6-dimethylmorpholine vs. Comparator MR Antagonists


hMR Selectivity Fingerprint vs. Spironolactone: Cleaner Profile at the Cost of Weaker Primary Potency

4-(3,4-Diethoxybenzoyl)-2,6-dimethylmorpholine antagonizes the human mineralocorticoid receptor (hMR) with an IC50 of 220 nM in a CHOK1 cellular assay measuring inhibition of aldosterone-induced protein interaction, as curated by ChEMBL from Merck Research Laboratories data [1]. This represents approximately 9-fold weaker hMR potency compared with spironolactone (hMR IC50 = 24 nM, same target and species) [2]. However, the target compound exhibits substantially attenuated off-target activity at the androgen receptor (AR IC50 = 13,000 nM vs. spironolactone AR IC50 = 77 nM; ~169-fold greater AR selectivity window) and at the progesterone receptor (PR IC50 = 4,900 nM vs. spironolactone PR EC50/IC50 ~740–1,300 nM; ~4–7-fold greater PR selectivity window) [3]. The glucocorticoid receptor selectivity window is >91-fold (GR IC50 > 20,000 nM) for the target compound versus ~100–120-fold for spironolactone (GR IC50 ≈ 2,400–2,900 nM), indicating broadly comparable GR discrimination [4]. Thus, a scientific user prioritizing reduced AR- and PR-mediated off-target effects over maximal MR potency may rationally select this compound over spironolactone.

Mineralocorticoid Receptor Nuclear Hormone Receptor Selectivity Off-target Profiling

Comparative Lipophilicity and Predicted Permeability Shift: Diethoxy vs. Dimethoxy Benzoyl Substitution

The 3,4-diethoxy substitution pattern on the benzoyl moiety of 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine confers an estimated logP of approximately 2.9–3.2 (predicted from structurally related C17H25NO4 compounds, XlogP ≈ 2.50–3.38) . This represents an approximate 0.9–1.2 log unit increase in lipophilicity compared with the analogous 2,6-dimethoxybenzoyl derivative (4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine, measured logP = 2.04) . The increased logP predicts enhanced passive membrane permeability (estimated 3–8 fold higher based on the logP–permeability correlation for neutral compounds), a relevant consideration for cell-based assay design where intracellular target access is required. Additionally, the diethoxy compound features a topological polar surface area (TPSA) of approximately 55.8 Ų , which, combined with the elevated logP, positions it favorably within the central nervous system multiparameter optimization (CNS MPO) desirability range (TPSA < 70 Ų, logP < 5) should CNS-penetrant MR antagonism be of interest.

Lipophilicity Physicochemical Characterization Permeability Prediction

Broad Nuclear Hormone Receptor Counter-Screening: Absence of Significant Activity at ERα, ERβ, and AR

In a comprehensive nuclear hormone receptor counter-screen curated by ChEMBL, 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine was evaluated for antagonist activity at human estrogen receptor alpha (ERα, IC50 = 17,000 nM), estrogen receptor beta (ERβ, IC50 = 12,000 nM), and androgen receptor (AR, IC50 = 13,000 nM) [1]. All three values represent >55-fold selectivity versus the primary hMR target (IC50 = 220 nM). By comparison, the FDA-approved steroidal MRA spironolactone exhibits meaningful AR antagonism (AR IC50 = 77 nM, selectivity ratio ~0.35× hMR potency), making AR-mediated effects a confounding variable in spironolactone-treated experimental systems . Eplerenone, while more selective than spironolactone (AR IC50 ≈ 4,800–9,000 nM range), shows variable MR potency depending on assay format (reported hMR IC50 range 63–360 nM) [2]. The target compound occupies a distinct position in the MRA selectivity landscape: cleaner AR/ER discrimination than spironolactone, and a well-defined, single-assay-format selectivity profile that facilitates reproducible experimental design.

Nuclear Receptor Profiling Counter-screening Selectivity Panel

Optimal Procurement Scenarios for 4-(3,4-Diethoxybenzoyl)-2,6-dimethylmorpholine Based on Its Quantitative Selectivity Profile


MR Functional Antagonism in AR-Sensitive Cellular Models (e.g., LNCaP Prostate Cancer Cells)

In LNCaP or other androgen-receptor-positive cell lines, the use of spironolactone as an MR antagonist introduces AR-mediated confounding effects (AR IC50 = 77 nM, near its MR IC50 of 24 nM). 4-(3,4-Diethoxybenzoyl)-2,6-dimethylmorpholine, with an AR IC50 of 13,000 nM (59-fold above its hMR IC50 of 220 nM), permits MR antagonism at concentrations up to ~1 µM without meaningful AR engagement, providing a cleaner pharmacological tool for dissecting MR-specific from AR-mediated transcriptional responses [1].

Nuclear Hormone Receptor Profiling Panels Requiring Defined Selectivity Baselines

For academic or industrial screening campaigns profiling compound libraries against nuclear hormone receptor panels, 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine serves as a well-characterized nonsteroidal MR antagonist reference compound with quantitative selectivity data available across six human nuclear receptors (MR, GR, PR, AR, ERα, ERβ) from a single curated source (ChEMBL/BindingDB), enabling consistent normalization of screening data across laboratories [1].

Physicochemical Benchmarking of Morpholine-Based MR Antagonist Series

In medicinal chemistry optimization campaigns exploring benzoyl-substituted morpholine MR antagonists, 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine provides a useful reference point for structure–property relationship (SPR) analysis: its estimated logP (~2.9–3.2) and TPSA (~55.8 Ų) occupy a distinct region of lipophilic–polar space compared with dimethoxy analogs (logP ~2.04), enabling quantitative assessment of how incremental alkoxy chain elongation affects permeability, solubility, and target engagement .

Quote Request

Request a Quote for 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.